PNMT Inhibition vs. Active Benzamide Scaffolds
N-(2-Ethylphenyl)-2-methoxybenzamide exhibits negligible inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki value of 1.11 × 10⁶ nM (1.11 mM) as determined by radiochemical assay using bovine PNMT [1]. In contrast, optimized benzamide-based PNMT inhibitors reported in the literature demonstrate Ki values in the nanomolar to low micromolar range, representing a differential of greater than three orders of magnitude [2]. This quantitative evidence establishes that N-(2-ethylphenyl)-2-methoxybenzamide is an unsuitable candidate for PNMT-targeted applications relative to established benzamide inhibitors, and should instead be selected specifically as a negative control compound or for applications where PNMT inactivity is a desired characteristic.
| Evidence Dimension | PNMT enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 1.11 × 10⁶ nM |
| Comparator Or Baseline | Active benzamide PNMT inhibitors: Ki values typically <1,000 nM (nanomolar to low micromolar range) |
| Quantified Difference | >1,000-fold weaker inhibition |
| Conditions | In vitro inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) using radiochemical assay |
Why This Matters
This quantitative inactivity data positions the compound for procurement exclusively as a negative control or scaffold for derivatization, not as an active PNMT modulator.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Affinity Data: Ki 1.11E+6 nM against phenylethanolamine N-methyltransferase (PNMT). View Source
- [2] Grunewald GL, et al. Synthesis and biochemical evaluation of benzamide-based inhibitors of phenylethanolamine N-methyltransferase. Bioorganic & Medicinal Chemistry. 2005;13(4):1267-1281. View Source
